molecular formula C12H15F2NO4S B2908019 6-(3,4-Difluorobenzenesulfonamido)hexanoic acid CAS No. 726150-03-4

6-(3,4-Difluorobenzenesulfonamido)hexanoic acid

Cat. No. B2908019
CAS RN: 726150-03-4
M. Wt: 307.31
InChI Key: CSRMPLDUCOMJGM-UHFFFAOYSA-N
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Description

6-(3,4-Difluorobenzenesulfonamido)hexanoic acid is a chemical compound with the CAS Number: 726150-03-4 . It has a molecular weight of 307.32 and its IUPAC name is 6-{[(3,4-difluorophenyl)sulfonyl]amino}hexanoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 6-(3,4-Difluorobenzenesulfonamido)hexanoic acid is 1S/C12H15F2NO4S/c13-10-6-5-9 (8-11 (10)14)20 (18,19)15-7-3-1-2-4-12 (16)17/h5-6,8,15H,1-4,7H2, (H,16,17) . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms on the benzene ring and the connectivity of the sulfonamide and hexanoic acid groups.


Physical And Chemical Properties Analysis

6-(3,4-Difluorobenzenesulfonamido)hexanoic acid is a powder that is stored at room temperature . Its melting point is 16-17 degrees Celsius . More specific physical and chemical properties, such as solubility or stability under various conditions, are not provided in the sources I found.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-[(3,4-difluorophenyl)sulfonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO4S/c13-10-6-5-9(8-11(10)14)20(18,19)15-7-3-1-2-4-12(16)17/h5-6,8,15H,1-4,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRMPLDUCOMJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCCCCC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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